molecular formula C5H6ClN3S B11814147 5-Chloro-2-(methylthio)pyrimidin-4-amine

5-Chloro-2-(methylthio)pyrimidin-4-amine

Cat. No.: B11814147
M. Wt: 175.64 g/mol
InChI Key: HACBBWYCBVZNJV-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidin-4-amine is an organic compound with the molecular formula C5H6ClN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)pyrimidin-4-amine typically involves the chlorination of 2-(methylthio)pyrimidine-4-amine. One common method includes the reaction of 2-(methylthio)pyrimidine-4-amine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-(methylthio)pyrimidine-4-amine+SOCl2This compound+HCl+SO2\text{2-(methylthio)pyrimidine-4-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(methylthio)pyrimidine-4-amine+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-(methylthio)-5-substituted pyrimidin-4-amines.

    Oxidation: Formation of 5-chloro-2-(methylsulfinyl)pyrimidin-4-amine or 5-chloro-2-(methylsulfonyl)pyrimidin-4-amine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

5-Chloro-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidin-5-amine
  • 4-Amino-6-chloro-2-methylthiopyrimidine
  • 5-Chloro-2-(methylsulfinyl)pyrimidin-4-amine

Uniqueness

5-Chloro-2-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

5-chloro-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C5H6ClN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

HACBBWYCBVZNJV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N)Cl

Origin of Product

United States

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